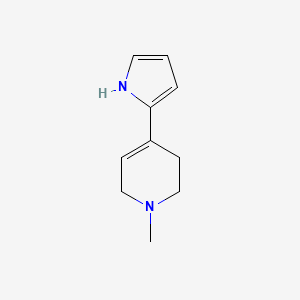
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is an organic compound with the molecular formula C10H9NO2. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be achieved through a multi-step process. One common method involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. This reaction is typically carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .
Chemical Reactions Analysis
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile involves its interaction with various molecular targets. The formyl and nitrile groups are reactive sites that can form covalent bonds with biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be compared with other similar compounds such as:
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile: This compound has an amino group instead of a formyl group, leading to different reactivity and applications.
2-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The sulfur atom in the thiophene ring imparts different electronic properties and biological activities.
The uniqueness of this compound lies in its specific functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-formyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h6H,1-4H2 |
InChI Key |
ZCYKSJJHWVCPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(O2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


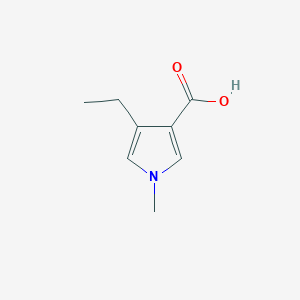
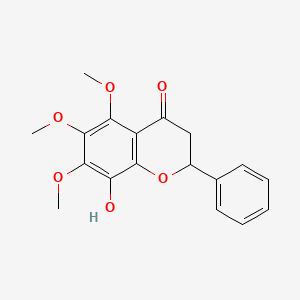
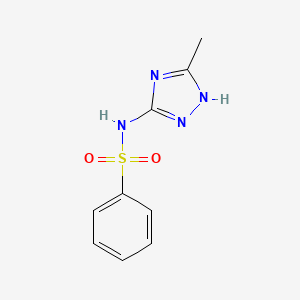
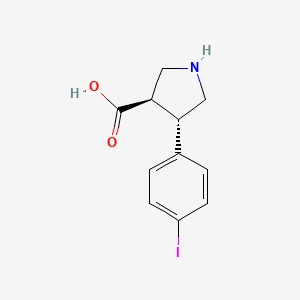
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
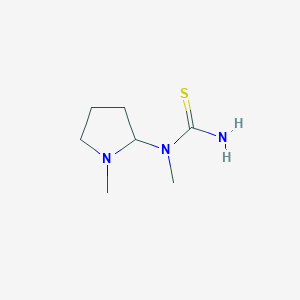

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)

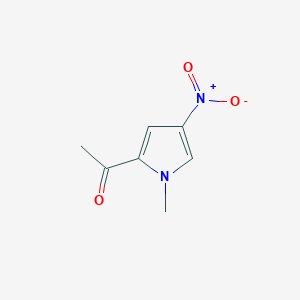
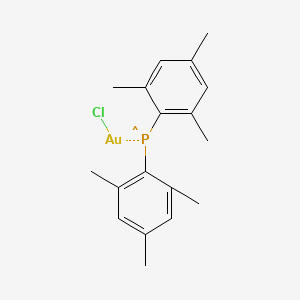
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

